8-APT-cGMP
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-APT-cGMP involves the modification of cyclic guanosine monophosphate (cGMP) by introducing a 2-aminophenylthio group at the 8th position of the guanine nucleobase . The specific synthetic routes and reaction conditions are proprietary and typically involve multiple steps of organic synthesis, including protection and deprotection of functional groups, selective substitution reactions, and purification processes .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, as the compound is primarily used for research purposes. the production likely involves large-scale organic synthesis techniques, including the use of automated synthesizers and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
8-APT-cGMP undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: The 2-aminophenylthio group can participate in substitution reactions, leading to the formation of different analogues.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions, such as specific pH, temperature, and solvent systems .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various analogues with different functional groups .
Scientific Research Applications
8-APT-cGMP is widely used in scientific research due to its unique properties. Some of its applications include:
Mechanism of Action
8-APT-cGMP exerts its effects by selectively activating cGMP-dependent protein kinase (cGK), particularly type I over type Iβ by a factor of 200 . This activation leads to various downstream effects, including the relaxation of smooth muscle tissues and modulation of cellular signaling pathways . The compound’s enhanced membrane permeability allows it to efficiently enter cells and exert its effects .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 8-APT-cGMP include:
8-Bromo-cGMP: Another cGMP analogue with a bromine atom at the 8th position.
8-Nitro-cGMP: A nitrated derivative of cGMP with distinct biological activities.
8-Amino-cGMP: A cGMP analogue with an amino group at the 8th position.
Uniqueness
This compound is unique due to its 2-aminophenylthio modification, which enhances its membrane permeability and metabolic stability compared to other cGMP analogues . This makes it a valuable tool for studying cGMP-dependent signaling pathways and potential therapeutic applications .
Biological Activity
8-APT-cGMP (8-(4-Aminophenylthio)-cyclic GMP) is a cyclic guanosine monophosphate (cGMP) analog known for its significant biological activities, particularly in modulating various signaling pathways. This article explores the compound's biological activity, focusing on its mechanisms, effects on ion channels, and potential therapeutic implications based on recent research findings.
This compound primarily acts as a selective activator of cGMP-dependent protein kinase (PKG). Its mechanism involves the modulation of several physiological processes through the activation of PKG, which plays a crucial role in vascular smooth muscle relaxation, neuronal signaling, and epithelial ion transport.
- Activation of PKG : Research indicates that this compound effectively activates PKG-Iα, leading to downstream effects that include vasodilation and modulation of ion channels .
- Influence on Ion Channels : The compound has been shown to stimulate the activity of epithelial sodium channels (ENaC) in oocytes, enhancing sodium reabsorption. This stimulation is dose-dependent and reversible, suggesting that this compound can be a potent modulator of ENaC activity .
Biological Effects
The biological effects of this compound span various systems, including cardiovascular and renal systems. Notable findings include:
- Cardiovascular Effects : The activation of PKG by this compound leads to vasodilation, which is beneficial in conditions like hypertension and heart failure. Studies have demonstrated that this compound can lower blood pressure by promoting relaxation of vascular smooth muscle .
- Renal Function : In renal physiology, this compound enhances sodium reabsorption through ENaC activation, which may have implications for conditions such as edema and hypertension .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Electrophysiological Studies
Electrophysiological assessments using two-electrode voltage-clamp techniques have provided insights into the action of this compound on ion channels:
- Current Measurements : The current levels induced by this compound were analyzed to determine EC50 values, revealing its potency in activating ENaC channels.
- Statistical Analysis : Data from these studies were processed using software tools like Clampfit and Origin for detailed statistical evaluation, confirming the reliability of findings regarding dose-response relationships .
Properties
Molecular Formula |
C16H17N6O7PS |
---|---|
Molecular Weight |
468.4 g/mol |
IUPAC Name |
9-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-8-(2-aminophenyl)sulfanyl-1H-purin-6-one |
InChI |
InChI=1S/C16H17N6O7PS/c17-6-3-1-2-4-8(6)31-16-19-9-12(20-15(18)21-13(9)24)22(16)14-10(23)11-7(28-14)5-27-30(25,26)29-11/h1-4,7,10-11,14,23H,5,17H2,(H,25,26)(H3,18,20,21,24)/t7-,10-,11-,14-/m1/s1 |
InChI Key |
GCSQHBMPLUMDCO-FRJWGUMJSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=CC=C5N)O)OP(=O)(O1)O |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=CC=C5N)O)OP(=O)(O1)O |
Origin of Product |
United States |
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